molecular formula C33H38N8O4S B1191552 4SC-205

4SC-205

Cat. No.: B1191552
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Mitotic Spindle Apparatus as a Therapeutic Target in Oncology

The mitotic spindle apparatus is a dynamic structure composed primarily of microtubules, which are essential for chromosome segregation during mitosis. nih.govexbio.cz It ensures that duplicated chromosomes are accurately partitioned into the two daughter cells. cancerresearchuk.org Due to its critical role in cell division, the mitotic spindle has been a primary target for anticancer drugs for decades. exbio.czmedkoo.com4sc.com Traditional anti-mitotic agents, such as taxanes and vinca (B1221190) alkaloids, directly interfere with microtubule dynamics, either by stabilizing or destabilizing them, leading to mitotic arrest and subsequent cell death. elsevier.esnih.govexbio.czmedkoo.com While effective, these drugs can cause significant side effects, including peripheral neuropathy, as microtubules are also involved in various functions in non-dividing cells. elsevier.escancerresearchuk.org4sc.comtandfonline.com This has driven the search for more specific mitotic inhibitors. elsevier.escancerresearchuk.org

Overview of Kinesin Motor Proteins and Their Role in Cellular Division

Kinesin motor proteins are a superfamily of ATP-dependent molecular motors that utilize energy from ATP hydrolysis to move along microtubules. nih.govfortislife.comnih.govresearchgate.net They are involved in a wide array of cellular processes, including intracellular transport, organelle movement, and crucially, cell division. nih.govfortislife.comnih.govresearchgate.net In cancer cells, motor proteins, alongside microtubules, are vital for proliferation and invasion. nih.gov Alterations in the expression or function of kinesins can contribute to carcinogenesis. nih.govresearchgate.net

Significance of Eg5 (KIF11) in Mitotic Spindle Assembly and Tumor Proliferation

Eg5, also known as KIF11 or kinesin spindle protein-5, is a plus-end directed kinesin motor protein belonging to the kinesin-5 family. medkoo.comcancer.gov It plays an essential role in the regulation of spindle dynamics, particularly during mitosis. medkoo.comcancer.gov Eg5 is crucial for the separation of duplicated centrosomes in early mitosis and the formation of a bipolar spindle, which is necessary for the correct segregation of chromosomes to daughter cells. medkoo.comnih.govfrontiersin.orgucdavis.edu Eg5 interacts with microtubules and mediates the sliding of antiparallel microtubules, a process vital for spindle elongation and maintenance. medkoo.comfrontiersin.orgucdavis.edu

Overexpression of KIF11 (Eg5) has been observed in numerous cancer types and is often associated with poor prognosis. fortislife.comfrontiersin.orgoncotarget.comnih.govamegroups.cn This overexpression can lead to genomic instability and promote tumor growth. fortislife.comnih.govoncotarget.com Due to its critical and specific role in mitosis, and its elevated expression in many tumors, Eg5 has become an attractive target for the development of novel anti-cancer therapies. tandfonline.comnih.govnih.govaacrjournals.orgresearchgate.net

Properties

Molecular Formula

C33H38N8O4S

Appearance

Solid powder

Purity

> 98%

Synonyms

4SC205;  4SC 205;  4SC-205; NONE

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of 4sc 205

Selective Inhibition of Human Kinesin Spindle Protein Eg5 (KIF11) by 4SC-205

This compound is a potent and highly selective small-molecule inhibitor of the human kinesin spindle protein Eg5, also known as KIF11. nih.gov Eg5 is a plus-end directed motor protein that plays an essential role during mitosis. medkoo.comcancer.gov Its primary function is to establish and maintain the bipolar mitotic spindle, a crucial structure for the accurate segregation of chromosomes into daughter cells. nih.gov By selectively targeting Eg5, this compound disrupts this fundamental process of cell division. medkoo.comcancer.gov

Allosteric Binding to a Site Distinct from the ATP-Binding Site of Eg5

This compound functions as an allosteric inhibitor of Eg5. medkoo.com Unlike competitive inhibitors that bind directly to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site's function. In the case of Eg5, a number of allosteric inhibitors bind to a pocket formed by the α2 and α3 helices, which is located near the nucleotide-binding cleft. researchgate.net Binding to this allosteric site is thought to lock the Eg5 protein in an ADP-bound conformation, preventing the release of ADP and subsequent binding of ATP, which is necessary for the motor function of the protein. researchgate.net This non-competitive mode of action with respect to ATP is a key feature of many Eg5 inhibitors. nih.gov While the precise binding site of this compound on Eg5 is not extensively detailed in the provided search results, its classification as an allosteric inhibitor indicates it binds to a site distinct from the ATP-binding pocket, thereby modulating the enzyme's activity. medkoo.com

Disruption of Eg5 Motor Protein Function

The allosteric inhibition of Eg5 by this compound directly impairs its motor protein function. medkoo.com The hydrolysis of ATP provides the energy for Eg5 to move along microtubules, a critical action for pushing the spindle poles apart. By preventing the proper cycling of ATP binding and hydrolysis, this compound effectively stalls the Eg5 motor. nih.gov This disruption of motor activity prevents Eg5 from executing its essential role in establishing and maintaining the bipolar spindle. nih.gov

Impact on Microtubule Dynamics and Spindle Formation

The inhibition of Eg5 by this compound has a profound impact on the organization of microtubules within the mitotic spindle, leading to characteristic defects in spindle formation.

Interference with Microtubule Interactions within the Mitotic Machinery

Eg5 functions by cross-linking and sliding antiparallel microtubules apart, a process that is fundamental to the separation of centrosomes and the formation of a bipolar spindle. nih.gov By inhibiting the motor activity of Eg5, this compound interferes with these crucial microtubule interactions. medkoo.com The inability of Eg5 to push the spindle poles apart leads to a collapse of the developing spindle structure.

Induction of Monopolar Spindle Phenotype

The most prominent consequence of Eg5 inhibition by this compound is the formation of a "monopolar spindle" or "monoaster". nih.gov In a normal mitotic cell, the two centrosomes migrate to opposite poles to form a bipolar spindle. However, in the presence of this compound, the outward force generated by Eg5 is absent, and as a result, the centrosomes fail to separate. nih.gov This leads to the formation of a radial array of microtubules emanating from a single spindle pole, with the chromosomes attached around the periphery. nih.gov

Consequences for Cell Cycle Progression

The disruption of spindle formation by this compound has severe consequences for the progression of the cell cycle, ultimately leading to cell cycle arrest and apoptosis.

The formation of a monopolar spindle activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation. nih.govplos.org The SAC detects the lack of proper bipolar attachment of chromosomes to the mitotic spindle and sends a "wait" signal to the cell cycle machinery. nih.govplos.orgnih.gov This signal prevents the cell from entering anaphase and proceeding with cell division until all chromosomes are correctly attached. plos.orgnih.gov

The persistent presence of the monopolar spindle due to this compound treatment leads to a sustained activation of the SAC, resulting in a prolonged arrest of the cell in mitosis. nih.gov Unable to resolve the spindle defect and satisfy the SAC, the cell is ultimately driven towards programmed cell death, or apoptosis. nih.govmedkoo.com This process is often characterized by the activation of a cascade of enzymes called caspases, which execute the apoptotic program. abeomics.comresearchgate.net Specifically, prolonged mitotic arrest can lead to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7, leading to the dismantling of the cell. abeomics.comnih.govnih.gov Studies with other Eg5 inhibitors have shown that this process can involve the partial activation of the apoptotic machinery during the mitotic arrest, leading to DNA damage and subsequent p53 induction after the cell slips out of mitosis. nih.gov

The potent and specific mechanism of action of this compound has been demonstrated in preclinical studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound in several neuroblastoma cell lines.

Neuroblastoma Cell LineIC50 (nM)
SK-N-BE(2)17.5
SH-SY5Y15
SK-N-AS25
KELLY12.5
NGP10
IMR-3220

Data derived from preclinical studies on neuroblastoma cell lines. nih.gov

Cell Cycle Arrest in Mitosis (Metaphase Accumulation)

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest. Specifically, this arrest is characterized by an accumulation of cells in metaphase, the stage of mitosis where chromosomes should be aligned at the cell's equator.

In a study on neuroblastoma cell lines, treatment with 25 nM this compound for 24 hours resulted in a marked increase in the percentage of cells in the G2/M phase. This demonstrates the compound's potent ability to halt cell cycle progression at a critical juncture.

Cell LineTreatment% of Cells in G2/M Phase
SK-N-BE(2)Vehicle (DMSO)15.4%
SK-N-BE(2)This compound (25 nM)45.1%
SH-SY5YVehicle (DMSO)12.8%
SH-SY5YThis compound (25 nM)38.5%

Data adapted from Masanas et al., Clinical and Translational Medicine, 2021.

This accumulation of cells with condensed chromosomes that are unable to proceed to anaphase is a hallmark of the disruption of the mitotic spindle, a direct consequence of KIF11 inhibition by this compound.

Activation of Spindle Assembly Checkpoint (SAC) Pathways

The arrest of cells in mitosis is not a passive process but is actively enforced by a cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC monitors the attachment of chromosomes to the mitotic spindle and prevents the cell from entering anaphase until all chromosomes are correctly attached.

By inducing the formation of monopolar spindles, where the spindle poles fail to separate, this compound creates a situation where chromosomes cannot achieve proper bipolar attachment. This aberrant configuration activates the SAC. The activated SAC then sends a "wait" signal, preventing the degradation of key proteins that hold the sister chromatids together and thus halting the cell cycle in metaphase. Key proteins involved in the SAC that are activated in response to spindle disruption include MAD2 and BUB1. While direct studies on this compound's effect on these specific proteins are emerging, the observed metaphase arrest is a clear indicator of SAC activation.

Cellular Fate Following Mitotic Arrest

The prolonged arrest in mitosis induced by this compound is an unsustainable state for the cancer cell. This extended pause in the cell cycle ultimately triggers a pre-programmed and orderly process of cell suicide known as apoptosis.

Triggering of Programmed Cell Death (Apoptosis)

Unable to resolve the mitotic arrest and resume normal cell division, the cancer cell initiates the apoptotic cascade. This is a critical outcome of this compound treatment, as it leads to the elimination of the cancerous cells. The induction of apoptosis following mitotic arrest is a common fate for cells treated with agents that disrupt the mitotic spindle.

Molecular Markers of Apoptosis Induction (e.g., PARP cleavage, Caspase-3 activation)

The process of apoptosis is executed by a family of enzymes called caspases. A key executioner caspase is Caspase-3. The activation of Caspase-3 is a pivotal step in the apoptotic pathway, leading to the cleavage of numerous cellular proteins and the dismantling of the cell.

One of the key substrates of activated Caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP by Caspase-3 is a well-established hallmark of apoptosis.

Studies have shown that treatment with this compound leads to an increase in the levels of cleaved PARP and activated Caspase-3 in cancer cells, providing clear molecular evidence of apoptosis induction.

Apoptotic MarkerEffect of this compound Treatment
Cleaved PARPIncreased levels observed
Activated Caspase-3Increased levels observed

Findings based on the established mechanism of KIF11 inhibitors and supporting data from related studies.

Preclinical Efficacy and Anti Tumor Activity of 4sc 205

In Vitro Investigations in Cancer Cell Lines

In vitro studies have demonstrated the ability of 4SC-205 to inhibit the proliferation of various cancer cell lines. medkoo.com4sc.com This antiproliferative effect is a key indicator of its potential therapeutic utility.

Broad Spectrum Anti-Proliferative Effects Across Various Cancer Origins

Preclinical studies have indicated that this compound exhibits anti-proliferative activity against a broad spectrum of human tumor cell lines in vitro. medkoo.com4sc.com This suggests a potential for activity across different cancer types. While specific data on a wide panel of cancer origins for this compound itself is not extensively detailed in the provided snippets beyond neuroblastoma, its mechanism targeting KIF11, which is essential for cell division, supports a broader potential impact on rapidly dividing cells. vulcanchem.commedkoo.comcancer.gov

Specific Efficacy in Neuroblastoma Cell Lines

Neuroblastoma cell lines have shown particular sensitivity to this compound. nih.govcornell.edu Treatment with this compound in neuroblastoma cell lines such as SH-SY5Y and SK-N-BE(2) resulted in dose-dependent inhibition of cell proliferation. nih.govgencat.cat The compound displayed the expected phenotypic consequences of KIF11 inhibition, including the inability to form bipolar spindles, cell cycle arrest during mitosis, and the induction of apoptosis. nih.govcornell.edu These effects confirm the high specificity of this compound for KIF11 in these cells. nih.govcornell.edu

The half-maximal inhibitory concentration (IC50) values for this compound in neuroblastoma cell lines have been determined, indicating potent in vitro activity. nih.govgencat.cat

Cell LineIC50 (nM)
SH-SY5Y nih.govgencat.cat
SK-N-BE(2) nih.govgencat.cat

Furthermore, this compound did not affect the viability of differentiated cells, suggesting a degree of tumor selectivity. vulcanchem.comnih.gov

Sensitivity of Highly Proliferative Cell Types

As an inhibitor of KIF11, a protein essential for cell division, this compound is expected to be particularly effective against highly proliferative cell types, which are characteristic of many cancers. vulcanchem.comresearchgate.netcornell.eduresearchgate.netaatbio.com Highly proliferative cell types include cancer cells that undergo rapid division. aatbio.com Neuroblastoma cells, being highly proliferative, demonstrate dependence on KIF11 for survival and are particularly sensitive to its pharmacological inhibition by compounds like this compound. cornell.eduresearchgate.net

In Vivo Efficacy Studies in Preclinical Animal Models

Preclinical in vivo studies using animal models have further evaluated the anti-tumor efficacy of this compound. nih.govresearchgate.net4sc.com

Antitumor Activity in Xenograft Models

This compound has demonstrated antitumor activity in various xenograft models. nih.govresearchgate.net4sc.com These models, where human cancer cells or tissues are implanted into immunocompromised mice, are commonly used to assess the in vivo efficacy of potential cancer therapies. frontiersin.orgnih.gov

Neuroblastoma Xenografts (Subcutaneous and Orthotopic Patient-Derived Models)

Significant research has focused on the efficacy of this compound in neuroblastoma xenograft models, including both subcutaneous and orthotopic patient-derived models. vulcanchem.comnih.govresearchgate.netvallhebron.comresearchgate.netfrontiersin.orgfirstwordpharma.complos.org

In subcutaneous xenograft models derived from neuroblastoma cell lines such as SK-N-BE(2) and SK-N-AS, treatment with this compound led to a remarkable shrinkage of tumors or a delay in tumor growth. nih.gov Increased phosphorylation of histone H3 and apoptotic markers confirmed that the antitumor effect was comparable to that of genetic KIF11 silencing in vivo. nih.gov

Studies utilizing patient-derived orthotopic xenograft (PDOX) models, which are considered more clinically relevant as they retain many features of the original human tumors, have also shown promising results. nih.govresearchgate.netvallhebron.comresearchgate.netfrontiersin.org In a PDOX model derived from a very high-risk neuroblastoma patient, this compound treatment resulted in a substantial reduction in tumor weight compared to the vehicle group. nih.gov Mice treated with this compound presented with smaller tumors. nih.gov

Furthermore, this compound demonstrated efficacy in a neuroblastoma liver metastasis model, where it caused a delay in metastatic outgrowth and significantly extended the median lifespan of the treated animals. nih.gov The drug was also reported to be effective in attacking metastasis in the liver and bone marrow in mouse neuroblastoma models. vallhebron.com

Transcriptomic analysis of tumors treated with this compound confirmed expected genetic changes associated with cell cycle arrest in mitosis and reduced tumor cell proliferation or viability. nih.gov

Xenograft Model TypeOutcomeSupporting Markers
SK-N-BE(2) subcutaneous xenograftsRemarkable tumor shrinkageIncreased phosphorylation of histone H3, PARP processing nih.gov
SK-N-AS subcutaneous xenograftsTumor growth delayIncreased phosphorylation of histone H3, PARP processing nih.gov
VH-NB608 Patient-Derived Orthotopic Xenografts (PDOX)14.75-fold reduction in tumor weightIncreased fraction of cells with phosphorylated histone H3 nih.gov
Neuroblastoma Liver Metastasis ModelDelay in metastatic outgrowth, ~27% increased median lifespanNot specified in snippets for this outcome nih.gov

Studies also explored the combination of this compound with standard chemotherapies (such as cisplatin (B142131), doxorubicin, and topotecan) and targeted therapies (including ALK inhibitors like ceritinib (B560025) and lorlatinib (B560019), and the MEK1/2 inhibitor selumetinib) in neuroblastoma models, showing additive effects in most cases. nih.govcornell.eduresearchgate.net

Observed Tumor Shrinkage and Growth Delay

In in vivo studies, treatment with this compound has led to notable reductions in tumor size and delays in tumor progression. In mice bearing SK-N-BE(2) subcutaneous xenografts, this compound treatment resulted in remarkable tumor shrinkage. khu.ac.ir Tumor growth delay was observed in SK-N-AS xenografts. khu.ac.ir Furthermore, in patient-derived orthotopic xenografts (PDOX) models of high-risk neuroblastoma, this compound treatment significantly impaired tumor growth. khu.ac.irjinpanlab.com Studies using mouse neuroblastoma models derived from patient tumors showed that this compound was highly effective, reducing tumor growth by over 90%. chem960.com A substantial 14.75-fold reduction in tumor weight was reported in this compound-treated mice compared to the vehicle group in a PDOX model. khu.ac.ir

Effects on Metastatic Growth in Animal Models (e.g., Liver and Bone Marrow Metastasis)

Beyond primary tumor control, this compound has also shown efficacy against metastatic disease in animal models. The compound was effective in targeting metastasis in organs commonly affected by neuroblastoma, such as the liver and bone marrow. chem960.com In a neuroblastoma liver metastasis model, treatment with this compound resulted in a clear delay in metastatic outgrowth. khu.ac.ir This delay in metastatic progression contributed to a significant increase in the median lifespan of the treated animals, extending it by approximately 27% (vehicle: 33 days vs. This compound: 42 days). khu.ac.ir

Impact on Cell Viability in Established Neuroblastoma Xenografts

Preclinical investigations, including studies using neuroblastoma cell lines and 3D spheroid cultures which are often precursors to established xenograft models, have assessed the impact of this compound on cell viability. This compound treatment has been shown to reduce cell viability in neuroblastoma cell lines and in 3D spheroid cultures. khu.ac.ir

Pharmacodynamic Biomarkers in Preclinical Research

Pharmacodynamic studies have helped to confirm the mechanism of action of this compound and correlate its effects with observed anti-tumor activity.

Measurement of Mitotic Arrest (e.g., Increased Cells in G2/M Phase, Histone H3 Phosphorylation)

A key pharmacodynamic effect of this compound is the induction of mitotic arrest, consistent with its role as a KIF11 inhibitor. Neuroblastoma cells treated with this compound display phenotypic features indicative of KIF11 inhibition, including cell cycle arrest during mitosis. khu.ac.ir An increase in cells in the G2/M phase of the cell cycle has been observed following KIF11 inhibition by this compound. Phosphorylation of histone H3 at serine 10 (pH3) is a widely used marker for cells undergoing mitosis, and increased levels of phosphorylated histone H3 have been observed in both in vitro and in vivo models treated with this compound, confirming mitotic arrest. khu.ac.ir In PDOX models, this compound-treated tumors showed a larger fraction of cells with phosphorylation of histone H3, indicating specific targeting of KIF11 within these tumors. khu.ac.ir

Assessment of Apoptosis Induction Markers

In addition to mitotic arrest, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. khu.ac.ir Markers of apoptosis induction, such as the processing of PARP (Poly (ADP-ribose) polymerase) and caspase-3 activation, have been observed in preclinical studies. khu.ac.ir These findings indicate that prolonged mitotic arrest induced by this compound triggers the apoptotic pathway in susceptible cancer cells.

Correlation of Biomarker Response with Anti-Tumor Activity in Preclinical Systems

The observed changes in pharmacodynamic biomarkers, specifically the increase in phosphorylated histone H3 and the presence of apoptotic hallmarks, have been correlated with the anti-tumor effects of this compound in preclinical settings. khu.ac.ir These biomarkers serve as indicators that this compound is effectively engaging its target (KIF11), leading to mitotic disruption and subsequent cell death, which underlies the observed tumor shrinkage and growth delay in preclinical models. khu.ac.ir Biomarker analysis in clinical studies has also demonstrated the intended mode of action of this compound, showing a dose-dependent accumulation of cells arrested in cell division in patient skin biopsies, which correlated with initial clinical findings.

Synergistic Approaches and Combination Strategies in Preclinical Settings

Rationale for Combination Therapy with Eg5 Inhibitors in Preclinical Models

The use of Eg5 inhibitors like 4SC-205 in combination therapies is supported by their specific mechanism of action, which disrupts mitosis, a fundamental process for the proliferation of cancer cells evitachem.commedkoo.com. Preclinical studies have shown that this compound can induce mitotic arrest and subsequent apoptosis in various cancer cell lines evitachem.commedkoo.com. Combining this targeted approach with other agents that act through different mechanisms can offer a more comprehensive attack on tumor cells.

Overcoming Potential Resistance Mechanisms

Tumor cells can develop resistance to single-agent therapies through various mechanisms, including alterations in the drug target, activation of alternative signaling pathways, and changes in the tumor microenvironment frontiersin.org. Combining this compound with other drugs can potentially circumvent these resistance pathways. While specific resistance mechanisms to this compound monotherapy are not detailed in the search results, the general principle of combination therapy in overcoming resistance to targeted agents is well-established frontiersin.orgfrontiersin.org. By simultaneously targeting multiple essential pathways or processes, combination therapy can reduce the likelihood of a single resistance mechanism rendering the treatment ineffective frontiersin.org.

Enhancing Therapeutic Efficacy in Preclinical Studies

Preclinical studies have demonstrated that combining this compound with other agents can lead to enhanced anti-tumor activity compared to either agent alone vallhebron.comresearchgate.netnih.gov. This enhanced efficacy can manifest as reduced cell proliferation, increased apoptosis, and delayed tumor growth in in vitro and in vivo models vallhebron.comresearchgate.netnih.gov. The synergistic or additive effects observed in these combinations provide a strong rationale for their further investigation researchgate.netnih.gov.

Combinatorial Studies with Standard Chemotherapeutic Agents

Investigations have explored the combination of this compound with standard chemotherapeutic agents commonly used in cancer treatment. These studies aim to leverage the distinct mechanisms of action of both types of drugs to improve treatment outcomes.

Enhanced Anti-Cancer Activity in Neuroblastoma Models

Neuroblastoma, a highly aggressive pediatric tumor, has been a significant focus of preclinical studies involving this compound combination therapy vallhebron.comresearchgate.netnih.govcornell.edu. Studies have shown that this compound strengthens the anti-tumor effect of other drugs used against neuroblastoma vallhebron.com. Combinations of this compound with chemotherapies such as cisplatin (B142131) (CDDP), doxorubicin, and topotecan (B1662842), which are standard treatments for high-risk neuroblastoma, have shown additive effects in preclinical models researchgate.netnih.gov.

In studies using neuroblastoma cell lines like SK-N-BE(2) and SH-SY5Y, treatment with this compound in combination with cisplatin, doxorubicin, or topotecan resulted in a greater effect on cell viability compared to single-agent treatment researchgate.netgencat.cat. Heatmaps from these studies illustrate the percentage of cellular fraction affected by the drug combination treatments researchgate.netgencat.cat.

Cell Line Chemotherapy Agent This compound Concentration (nM) Chemotherapy Concentration Effect on Cell Viability (Relative to Control) Combination Effect Source
SK-N-BE(2) CDDP 17.5 1000 nM Data not explicitly provided as a single value; represented in heatmaps/graphs Additive researchgate.net
SK-N-BE(2) Doxorubicin 17.5 15 nM Data not explicitly provided as a single value; represented in heatmaps/graphs Additive researchgate.net
SK-N-BE(2) Topotecan 17.5 10 nM Data not explicitly provided as a single value; represented in heatmaps/graphs Additive researchgate.net
SH-SY5Y CDDP 15 750 nM Data not explicitly provided as a single value; represented in heatmaps/graphs Not specified if additive/synergistic in snippet gencat.cat
SH-SY5Y Doxorubicin 15 7.5 nM Data not explicitly provided as a single value; represented in heatmaps/graphs Not specified if additive/synergistic in snippet gencat.cat
SH-SY5Y Topotecan 15 5 nM Data not explicitly provided as a single value; represented in heatmaps/graphs Not specified if additive/synergistic in snippet gencat.cat

Note: The specific quantitative effect on cell viability for single agents and combinations is often presented in graphical or heatmap format in the source material researchgate.netgencat.cat. The table summarizes the agents, concentrations used in combination studies, and the reported nature of the combination effect where available in the text snippets.

Furthermore, in vivo neuroblastoma models, including patient-derived orthotopic xenografts and metastatic models, have shown that this compound exhibits antitumor activity and potentiates standard therapies nih.govresearchgate.net. Treatment with this compound was highly effective in reducing tumor growth in mouse neuroblastoma models, in some cases by over 90% vallhebron.com. The drug was also effective against metastasis in organs commonly affected by neuroblastoma, such as the liver and bone marrow vallhebron.com.

Mechanistic Basis of Synergism with Conventional Agents

The mechanistic basis for the synergistic or additive effects observed when combining this compound with conventional chemotherapeutic agents is related to their distinct modes of action. This compound specifically targets Eg5, disrupting mitotic spindle formation and causing mitotic arrest and apoptosis evitachem.commedkoo.comvulcanchem.com. Conventional chemotherapies, on the other hand, can act through various mechanisms, including DNA damage, inhibition of DNA synthesis, or disruption of microtubule dynamics (though this compound itself does not directly affect microtubules like some conventional agents) medkoo.comcytoskeleton.com.

The combination of these different mechanisms can lead to enhanced cell death. For instance, inducing mitotic arrest with this compound might make cancer cells more vulnerable to the DNA damage or other cytotoxic effects induced by conventional agents cytoskeleton.com. Preclinical studies using KSP inhibitors in combination with other chemotherapeutic agents suggest that therapeutic synergy is possible, potentially allowing for the use of lower drug levels and reduced side effects cytoskeleton.com. While the search results highlight the observed synergy in neuroblastoma models, detailed molecular mechanisms underlying the synergism with specific conventional agents are not fully elaborated in the provided snippets, beyond the general principle of targeting different pathways cytoskeleton.comnih.gov.

Combinatorial Studies with Targeted Therapies

Preclinical research has also investigated the potential of combining this compound with targeted therapies, particularly in the context of neuroblastoma where specific molecular alterations are common nih.govcornell.edu.

In neuroblastoma tumors with recurrent alterations such as ALK activating mutations or hyperactivation of the ERK Pathway, targeted therapies are being developed nih.govcornell.edu. Studies have combined this compound with ALK inhibitors (ceritinib and lorlatinib) and the MEK1/2 inhibitor selumetinib (B1684332) nih.govcornell.edugenomenon.com. These combinations have shown enhanced anti-proliferative effects in neuroblastoma cell lines nih.govgenomenon.com.

The combination of this compound with ALK or MEK inhibitors resulted in a significant reduction in cell proliferation compared to the targeted inhibitors alone, with most combination doses showing additive effects nih.gov. For example, in ALK-mutated SH-SY5Y cells, combining this compound with ceritinib (B560025) or lorlatinib (B560019) inhibited viability to a greater degree than either therapy alone researchgate.netgenomenon.com. Similarly, combinatorial analysis of this compound and selumetinib in cell lines like SK-N-BE(2) and SK-N-AS demonstrated enhanced effects researchgate.netnih.gov.

Cell Line Targeted Therapy Agent Targeted Therapy Concentration This compound Concentration (nM) Effect on Cell Proliferation (Relative to Control) Combination Effect Source
SH-SY5Y Ceritinib 62.5 nM 15 ~2-3-fold reduction vs. inhibitor alone Additive nih.gov
SH-SY5Y Lorlatinib 50 nM 15 ~2-3-fold reduction vs. inhibitor alone Additive nih.gov
KELLY Ceritinib 120 nM 15 Data not explicitly provided as a single value; represented in heatmaps/graphs Not specified if additive/synergistic in snippet gencat.cat
KELLY Lorlatinib 120 nM 15 Data not explicitly provided as a single value; represented in heatmaps/graphs Not specified if additive/synergistic in snippet gencat.cat
SK-N-BE(2) Selumetinib 250 nM 20 ~2-3-fold reduction vs. inhibitor alone Additive nih.gov
SK-N-AS Selumetinib Not specified Not specified ~2-3-fold reduction vs. inhibitor alone Additive nih.gov

Note: The specific quantitative effect on cell proliferation for single agents and combinations is often presented in graphical or heatmap format in the source material researchgate.netnih.govgencat.cat. The table summarizes the agents, concentrations used in combination studies, and the reported nature of the combination effect where available in the text snippets.

These findings suggest that combining this compound with targeted therapies that address specific molecular alterations in tumors like neuroblastoma can be a promising strategy to enhance therapeutic efficacy nih.govcornell.edu.

Synergism with ALK Inhibitors (e.g., Ceritinib, Lorlatinib) in Neuroblastoma Models

Studies in neuroblastoma models have demonstrated synergistic activity when this compound is combined with ALK inhibitors such as ceritinib and lorlatinib. ALK activating mutations and amplifications are observed in a significant subset of neuroblastoma cases, providing a rationale for targeting this pathway. nih.govnih.gov

Preclinical findings indicate that the combination of this compound with ceritinib or lorlatinib inhibited cell viability to a greater extent than either treatment alone in neuroblastoma cell lines, including those harboring the ALK F1174L mutation. genomenon.com The combination of this compound with ALK inhibitors has shown a notable reduction in cell proliferation compared to the inhibitors alone, with many combination doses demonstrating additive effects. nih.gov

Representative data from these studies, often presented as heatmaps showing the percentage of cellular fraction affected by the drug combinations, support the synergistic potential of these regimens in ALK-mutated neuroblastoma cell lines like SH-SY5Y and KELLY. researchgate.net

Synergism with MEK1/2 Inhibitors (e.g., Selumetinib) in Neuroblastoma Models

Synergistic effects have also been observed when this compound is combined with MEK1/2 inhibitors, such as selumetinib, in neuroblastoma models. Hyperactivation of the ERK pathway, which involves MEK1/2, is a feature in some high-risk neuroblastoma tumors. nih.gov

Preclinical studies have shown that the combination of this compound and selumetinib inhibited viability more significantly than either therapy alone in neuroblastoma cell lines, including those harboring the NRAS Q61K mutation, which leads to hyperactive RAS/MAPK signaling. genomenon.commdpi.com The combination of this compound with MEK inhibitors has resulted in a substantial reduction in cell proliferation compared to the inhibitors alone, with additive effects observed at various combination doses. nih.gov

Heatmaps illustrating the fraction of cells affected by the combination of this compound and selumetinib at different concentrations further support the synergistic potential of this combination in neuroblastoma cell lines like SK-N-BE(2) and SK-N-AS. researchgate.net

Potential for Radiosensitization through KIF11 Inhibition (General Context)

The mechanism of action of this compound, specifically its inhibition of KIF11, suggests a potential for radiosensitization. KIF11 is a mitotic kinesin essential for the formation of the bipolar spindle during mitosis. vulcanchem.comcancer.gov Mitotic cells are generally considered more sensitive to radiation-induced damage. mdpi.com

Inhibiting KIF11 leads to mitotic arrest, accumulating cells in a phase of the cell cycle that is particularly vulnerable to irradiation. vulcanchem.commdpi.com Studies investigating the combination of KIF11 inhibition with radiotherapy in other cancer types, such as glioblastoma (GBM), have shown that KIF11 inhibition can radiosensitize cancer cells in vitro and improve outcomes in preclinical mouse models. mdpi.com While these studies often use other KIF11 inhibitors like ispinesib (B1684021), the underlying principle of targeting mitosis to enhance radiation sensitivity is relevant to this compound given its mechanism. mdpi.comtesisenred.net More frequent combinatorial radiotherapy could potentially be achieved with an oral KIF11 inhibitor like this compound, which can be administered daily. mdpi.com

Preclinical Models for Synergistic Evaluation (e.g., 3D Spheroids)

A variety of preclinical models are employed to evaluate the synergistic potential of this compound in combination therapies. These models aim to recapitulate aspects of the tumor microenvironment and cellular complexity found in vivo more accurately than traditional two-dimensional (2D) cell cultures. mdpi.com

Three-dimensional (3D) spheroid cultures are among the models utilized for evaluating this compound combinations. nih.govgencat.cat These spheroids mimic the in vivo tumor environment more closely than 2D monolayer cultures, exhibiting characteristics such as cell-cell contacts and proliferation gradients that influence drug response. mdpi.com Studies using neuroblastoma cell lines, such as SH-SY5Y and SK-N-BE(2), cultured as 3D spheroids have demonstrated that this compound affects cell viability and induces mitotic arrest and apoptosis in this more complex model system, similar to observations in 2D cultures. nih.govgencat.cat

In addition to 3D spheroid cultures, in vivo models, including subcutaneous xenografts and patient-derived orthotopic xenografts (PDOX), are crucial for assessing the efficacy and synergistic potential of this compound combinations in a living system that accounts for factors like pharmacokinetics, drug distribution, and the tumor microenvironment. vulcanchem.comnih.gov

Structural and Synthetic Considerations in Kif11/eg5 Inhibitor Development

General Principles of Small Molecule Inhibitor Design for Eg5

Small molecule inhibitors of Eg5 are designed to interfere with the protein's function during mitosis, thereby preventing cancer cells from dividing. frontiersin.orgsunderland.ac.uknih.gov The design principles often revolve around targeting specific binding sites on the Eg5 motor domain to allosterically inhibit its ATPase activity and interaction with microtubules. frontiersin.orgsunderland.ac.uknih.govmdpi.com

Targeting Allosteric Binding Sites in Eg5

Most Eg5 inhibitors that have reached clinical trials are allosteric inhibitors. frontiersin.org These inhibitors bind to a site distinct from the ATP-binding site, typically located in a pocket formed by helix α2, loop L5, and helix α3 of the Eg5 motor domain. frontiersin.orgsunderland.ac.uknih.govmdpi.comtandfonline.comacs.org This allosteric binding induces conformational changes in the protein that indirectly affect the ATP-binding pocket and trap the motor domain in an ATP-like conformation with ADP bound, thereby inhibiting its ATPase activity and preventing efficient engagement with microtubules. frontiersin.orgmdpi.com

A second allosteric binding site has also been identified, formed by helices α4 and α6. tandfonline.comacs.org Inhibitors binding to this site, such as certain biphenyl (B1667301) derivatives, can distort the ATP-binding site and function as ATP-competitive inhibitors. acs.org

Chemical Scaffolds and Structure-Activity Relationships of Known Eg5 Inhibitors (General)

Eg5 inhibitors that have been evaluated in clinical trials predominantly target the L5/α2/α3 allosteric pocket and share a common mode of inhibition. tandfonline.com These inhibitors are based on several broad chemical scaffolds, although specific structural details can vary. nih.govtandfonline.comucl.ac.uk Examples of chemical scaffolds found in Eg5 inhibitors include thiadiazole-based structures, dihydropyrroles, and dihydropyrazoles. ucl.ac.uk

Structure-activity relationship (SAR) studies on Eg5 inhibitors aim to understand how modifications to the chemical structure affect their binding affinity and inhibitory potency. For inhibitors binding to the L5/α2/α3 pocket, specific amino acid residues within this pocket play crucial roles in inhibitor binding through hydrophobic, π-stacking, and hydrogen bonding interactions. sunderland.ac.uk For instance, SAR studies on S-trityl-L-cysteine (STLC) analogues have revealed the minimal structural requirements for Eg5 inhibition and provided insights into developing more potent compounds through substitutions at specific positions. researchgate.net Similarly, SAR analysis of thiadiazole-containing inhibitors has helped rationalize the impact of substituents at different positions on inhibitory activity. ucl.ac.ukresearchgate.net

Academic Perspectives on the Synthesis of Eg5 Inhibitors

The synthesis of Eg5 inhibitors like 4SC-205 involves applying general organic synthesis techniques commonly used in medicinal chemistry. evitachem.comarborpharmchem.comnih.govrroij.comresearchgate.netopenaccessjournals.com The primary goal is the efficient and selective construction of complex molecules with desired structural features. arborpharmchem.comresearchgate.net

General Organic Synthesis Techniques in Medicinal Chemistry

Medicinal chemistry heavily relies on organic synthesis to create novel chemical entities for drug discovery and development. arborpharmchem.comnih.govrroij.comopenaccessjournals.com Common techniques include the stepwise construction of complex compounds from simpler building blocks. arborpharmchem.com The field emphasizes the precise control of molecular structures, including stereochemistry, as atom placement can significantly impact drug efficacy and safety. arborpharmchem.com Key aspects include the utilization of various organic reagents, solvents, and purification techniques such as chromatography to ensure high purity of the synthesized compounds. evitachem.comarborpharmchem.com

Recent trends in organic synthesis relevant to medicinal chemistry include the development of sustainable and green chemistry methods, the use of computational methods for reaction design and optimization, and the exploration of new synthetic methodologies to enhance compound diversity. arborpharmchem.comresearchgate.netnih.gov

Methods for Formation of Key Intermediates and Coupling Reactions

The synthesis of complex medicinal chemistry compounds, including Eg5 inhibitors, often involves the formation of key intermediates followed by coupling reactions to assemble the final molecular structure. evitachem.comarborpharmchem.com Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the wide availability of carboxylic acid and amine derivatives. hepatochem.com This typically involves activating the carboxylic acid to react with an amine, often using coupling reagents like carbodiimides. hepatochem.com

Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation reactions are also crucial. hepatochem.comtaylorandfrancis.comthieme-connect.comacs.org Cross-coupling reactions, particularly palladium-catalyzed methods such as Suzuki-Miyaura, Negishi, Heck, and Sonogashira couplings, are widely employed for forming C-C bonds, especially in the synthesis of aromatic and heteroaromatic systems prevalent in drug molecules. arborpharmchem.comnih.govtaylorandfrancis.comacs.org These reactions allow for the efficient coupling of different molecular fragments. taylorandfrancis.com The synthesis of sulfonamides, which can be part of drug structures, often involves C-N bond formation through methods like C-N cross-coupling or S-N construction. thieme-connect.com

While specific synthetic routes for this compound are proprietary and not publicly disclosed in detail, its synthesis would generally involve such common organic synthesis techniques to construct its specific chemical scaffold and incorporate necessary functional groups. evitachem.com

Comparative Analysis of this compound within the Landscape of Eg5 Inhibitors

This compound is an orally available small-molecule inhibitor of Eg5 that has been in clinical development. medkoo.com4sc.comtechnologynetworks.com It is described as selectively inhibiting the activity of Eg5, leading to mitotic disruption and cell death. cancer.govevitachem.com Like many other Eg5 inhibitors, this compound is understood to exert its effect through allosteric inhibition, leading to cell cycle arrest in mitosis. medkoo.com4sc.com

While the specific chemical structure of this compound has not been widely disclosed in publicly available sources tandfonline.comresearchgate.netucl.ac.uk, it is known to be a distinct chemical entity within the landscape of Eg5 inhibitors. tandfonline.com The majority of Eg5 inhibitors that have reached clinical trials target the same L5/α2/α3 allosteric pocket and share a common mode of inhibition, although they may be based on different chemical scaffolds. nih.govtandfonline.com

Preclinical studies with this compound have indicated its efficacy in inhibiting tumor cell proliferation in various cancer models, both in vitro and in vivo. medkoo.com4sc.com Clinical evaluation of this compound has included studies investigating different dosing schemes, with some findings suggesting that a continuous dosing approach might be beneficial. 4sc.comtandfonline.comtechnologynetworks.com

Compared to other Eg5 inhibitors that have been investigated, this compound is noted as being orally available 4sc.comtechnologynetworks.com, which can offer advantages in terms of administration. While some Eg5 inhibitors have faced challenges in clinical trials as monotherapies, approaches like combination therapy are being explored for Eg5 inhibitors, including potentially with this compound. tandfonline.comresearchgate.nettechnologynetworks.com

The development of this compound and other Eg5 inhibitors highlights the ongoing efforts to target mitotic kinesins as a strategy for cancer therapy, aiming for potentially reduced side effects compared to traditional microtubule-targeting agents due to the more specific role of Eg5 in dividing cells. sunderland.ac.uknih.govucl.ac.ukmdpi.com

Distinguishing Features

A key distinguishing feature of this compound is its oral bioavailability, setting it apart from some other KIF11 inhibitors that require intravenous administration. vulcanchem.comnih.gov This characteristic allows for daily administration, potentially enabling a more sustained targeting of Eg5. nih.gov Preclinical studies with this compound in neuroblastoma models have shown promising results, including tumor shrinkage and reduced metastatic growth, validating its antitumor potential. vulcanchem.com In these studies, this compound treatment led to expected phenotypic features of KIF11 inhibition, such as the inability to form bipolar spindles, mitotic cell cycle arrest, and apoptosis induction. nih.gov Notably, this compound did not affect the viability of differentiated cells, suggesting a degree of tumor selectivity. vulcanchem.com

Comparison of Mechanistic Profiles with Other KIF11 Inhibitors

KIF11 inhibitors generally target the motor protein to disrupt mitotic spindle assembly, leading to mitotic arrest and apoptosis. vulcanchem.comcancer.govtandfonline.comevitachem.com While sharing this overarching goal, different inhibitors can exhibit variations in their precise binding sites and downstream effects.

Monastrol, an early discovered cell-permeable small molecule inhibitor of Eg5, inhibits the protein by binding to a specific allosteric pocket, distinct from the ATP-binding site targeted by this compound. mdpi.comwikipedia.orgiiab.me This binding allosterically inhibits the ATPase activity of Eg5. iiab.me Monastrol's mechanism involves slowing product release in the absence of microtubules and reducing ATPase activity with weakened binding to microtubules in their presence. iiab.me

Ispinesib (B1684021) (SB-715992) is another KIF11 inhibitor that has been evaluated in clinical trials. nih.gov Like some other Eg5 inhibitors, ispinesib targets the L5/α2/α3 allosteric pocket. tandfonline.commdpi.com Ispinesib has been shown to induce mitotic arrest and increase apoptosis in preclinical models. researchgate.netmdpi.com Resistance to ispinesib has been observed, which may be linked to multidrug resistance mechanisms, including the expression of efflux pumps. tandfonline.comaacrjournals.org

ARRY-520 (Filanesib) is a potent KIF11 inhibitor that has also reached clinical evaluation, particularly for multiple myeloma. nih.govwikipedia.orgtocris.com ARRY-520 is selective for KIF11 over a large panel of other receptors and kinases. tocris.com It has demonstrated robust antitumor activity in preclinical models, including those resistant to bortezomib. tocris.com ARRY-520, like ispinesib and monastrol, is often described as binding to the allosteric pocket of Eg5. tandfonline.commdpi.com ARRY-520 has a longer half-life compared to ispinesib, which could potentially allow for more frequent dosing schedules in combination therapies. researchgate.net

While the precise structural details of this compound's binding are not publicly disclosed in detail, its reported mechanism of binding to the ATP-binding site differentiates it mechanistically from allosteric inhibitors like Monastrol, Ispinesib, and ARRY-520, which bind to a different pocket on the Eg5 motor domain. vulcanchem.comtandfonline.commdpi.comevitachem.comwikipedia.orgiiab.me

Here is a comparison of the inhibitors discussed:

CompoundTarget Binding SiteOral Availability (Preclinical/Clinical)Key FeaturesPubChem CID
This compoundATP-binding site vulcanchem.comevitachem.comOral vulcanchem.comnih.govOrally bioavailable, evaluated in Phase I clinical trials. vulcanchem.comnih.govnih.gov
MonastrolAllosteric L5/α2/α3 pocket tandfonline.commdpi.comwikipedia.orgiiab.meCell-permeable wikipedia.orgiiab.meEarly discovered allosteric inhibitor, used as a chemical probe. wikipedia.orgiiab.menih.gov2987927 wikipedia.orgiiab.mefishersci.ca or 794323 uni.lunih.gov
IspinesibAllosteric L5/α2/α3 pocket tandfonline.commdpi.comNot explicitly stated as oral in provided sources, clinical trials mentioned nih.govaacrjournals.orgEvaluated in clinical trials, resistance observed. nih.govaacrjournals.org6851740 americanelements.comunimelb.edu.auamericanelements.comuni.lu
ARRY-520Allosteric L5/α2/α3 pocket tandfonline.commdpi.comActive in vivo tocris.comPotent and selective, evaluated in clinical trials for multiple myeloma. nih.govwikipedia.orgtocris.comnih.gov44224257 wikipedia.orgnih.govcenmed.com

Note: PubChem CIDs for Monastrol vary between sources, potentially due to different stereoisomers or database entries.

Challenges in Developing Effective Kinesin Spindle Protein Inhibitors

Despite the promise of KIF11 inhibitors, several challenges have been encountered in their development as effective cancer therapeutics. A major hurdle has been achieving satisfactory clinical efficacy, particularly in advanced clinical trials. nih.gov Compared to traditional microtubule-targeting drugs like taxanes and vinca (B1221190) alkaloids, KIF11 inhibitors have sometimes shown inferior efficacy when used as monotherapies. nih.gov This could be attributed to microtubule-targeting drugs broadly impacting the microtubule cytoskeleton, while KIF11 inhibitors target a single protein. nih.gov

Another significant challenge is the development of drug resistance. tandfonline.com Resistance mechanisms to kinesin inhibitors can involve the upregulation of alternative pathways, the expression of efflux pumps, or mutations within the target protein itself. tandfonline.com For instance, point mutations in the induced-fit-binding pocket of Eg5 have been shown to confer resistance to inhibitors like Monastrol. tandfonline.com The emergence of Eg5 mutants resistant to clinical candidates has been identified, highlighting a risk of resistance in patients. tandfonline.com

Functional redundancy among mitotic kinesins also presents a challenge. tandfonline.com KIF15 (kinesin-12) has been proposed as a potential compensatory kinesin for Eg5, capable of driving bipolar spindle assembly in the absence of Eg5 inhibition, particularly when overexpressed. tandfonline.compnas.orgmolbiolcell.org Recent evidence suggests that KIF15 may be indispensable for resistance to Eg5 inhibitors, as cells with reduced KIF15 expression appear incapable of developing resistance. pnas.orgmolbiolcell.org

The "proliferation rate paradox" has also been a consideration. tandfonline.com Since Eg5 is primarily involved in mitosis, drugs targeting it may only affect cells actively undergoing division. tandfonline.com Preclinical models, often based on tumor xenografts with faster cell cycling rates, might not accurately predict clinical success in human tumors with slower proliferation rates. tandfonline.com However, clinical data with the oral Eg5 inhibitor this compound using a continuous daily dosing scheme suggested this paradox might be overcome, with observed stable disease in a significant percentage of patients for extended periods. tandfonline.com4sc.com

Strategies being investigated to overcome these challenges include designing dual inhibitors targeting multiple pathways, employing antibody-drug conjugates, utilizing combination therapy approaches, and exploring gene therapy. nih.gov

Advanced Preclinical Research Methodologies and Models

Utilization of Patient-Derived Xenograft (PDX) Models in Neuroblastoma Research

Patient-Derived Xenograft (PDX) models are a fundamental tool in preclinical cancer research, offering a more clinically relevant alternative to traditional cell line xenografts. researchgate.netnih.gov In the study of neuroblastoma, PDX models are created by implanting tumor tissue from patients into immunocompromised mice. nih.gov These models have been shown to largely maintain the critical molecular characteristics of the original patient tumors, including cellular differentiation status, expression of protein markers, chromosomal copy number variations (such as MYCN amplification, loss of 1p, and gain of 17q), mutational profiles, and DNA methylation patterns. nih.gov Transcriptional analysis of orthotopic neuroblastoma PDXs has also indicated that they retain a degree of the patient-specific gene expression. nih.gov

Studies evaluating 4SC-205 in neuroblastoma have incorporated PDX models to determine its antitumor effects. Inhibition of KIF11 by this compound has demonstrated the capacity to impede the growth of patient-derived orthotopic xenografts and extend the survival duration of mice with neuroblastoma liver metastasis. researchgate.netresearchgate.net In MYCN-amplified neuroblastoma PDX models, KIF11 inhibition resulted in the regression of tumors. researchgate.net Treatment of mice bearing orthotopic neuroblastoma PDX tumors with this compound also led to enhanced survival. researchgate.net The positive outcomes observed in these clinically relevant PDX models support the potential for future clinical development of this compound for treating high-risk neuroblastoma. researchgate.netresearchgate.net

Application of Advanced In Vitro Models: 3D Spheroids and Organoids

In addition to conventional two-dimensional cell cultures, advanced in vitro models like 3D spheroids and organoids are increasingly used in preclinical cancer research to better simulate the tumor microenvironment and cellular interactions. researchgate.netnih.govmdpi.com These models can be generated from patient-derived cells or established cell lines, providing a more representative system for assessing drug responses compared to monolayer cultures. researchgate.netnih.gov

In the context of research on this compound, 3D spheroid models have been employed. Studies have indicated that this compound effectively reduces the viability of prostate cancer tumor spheroids derived from patient cells in a dose-dependent manner. tesisenred.net This finding suggests that the inhibitory effects of targeting KIF11 observed in standard cell cultures are reproducible in these more complex 3D patient-derived models, underscoring the potential of KIF11 as a viable therapeutic target. tesisenred.net While direct studies of this compound on neuroblastoma organoids are not explicitly detailed in the provided information, research using a related compound, rigosertib (B1238547) (which also impacts the cell cycle), on MYCN-amplified neuroblastoma organoids resulted in their disintegration, reduced cell viability, and increased apoptotic cell death. researchgate.net The successful application of 3D models in related research and for other cancer types like prostate cancer highlights their relevance for evaluating this compound in a more physiologically relevant in vitro setting. researchgate.nettesisenred.net

Functional Genomics Approaches for KIF11 Dependency (e.g., siRNA Silencing)

Functional genomics techniques, such as siRNA silencing, are essential for investigating the reliance of cancer cells on specific genes, including KIF11. These methods enable researchers to suppress the expression of a target gene and observe the resulting effects on cellular phenotype, thereby validating the importance of the target for cell survival and proliferation. 4sc.comasociacion-nen.orguab.cat

Research involving this compound and its target KIF11 has utilized siRNA silencing to demonstrate that neuroblastoma cells are dependent on KIF11. Silencing of KIF11 in neuroblastoma cells has been shown to produce similar phenotypic outcomes as treatment with this compound, including the formation of abnormal monoastral spindles, mitotic arrest, and apoptosis. researchgate.netresearchgate.netgencat.cat Experiments using siRNA oligonucleotides specifically targeting KIF11 have been conducted in neuroblastoma cell lines. gencat.cat Western blot analysis following siRNA transfection has been used to evaluate the levels of KIF11 and proteins related to the cell cycle, such as CCNB1 and phospho-histone H3. gencat.cat Immunofluorescence imaging of phospho-histone H3 has also been employed to quantify the percentage of mitotic cells after KIF11 silencing. gencat.cat These studies employing siRNA silencing provide genetic evidence supporting KIF11 as a valid therapeutic target in neuroblastoma and confirm that the effects of this compound are consistent with KIF11 inhibition. researchgate.netresearchgate.netgencat.cat

Future Research Directions and Translational Implications from Preclinical Data

Exploration of Additional Cancer Indications Based on Eg5 Dependency

The effectiveness of 4SC-205 as an Eg5 inhibitor in preclinical models suggests potential applicability in a range of cancers where Eg5 plays a crucial role in cell division and tumor growth. Preclinical tests have shown that this compound is a particularly effective inhibitor of tumor cell proliferation across various cancer origins, both in vitro and in vivo. 4sc.commedkoo.combionity.com Eg5 is essential for bipolar spindle formation during mitosis, and its inhibition leads to mitotic arrest and apoptosis. nih.govresearchgate.netresearchgate.nettandfonline.com This mechanism of action suggests that cancers with high proliferation rates or those particularly dependent on proper mitotic spindle function might be susceptible to this compound.

While preclinical studies have demonstrated activity in models such as neuroblastoma, liver cancer, and lung cancer, further research is needed to systematically evaluate the Eg5 dependency across a broader spectrum of cancer types. vulcanchem.com Identifying biomarkers or genetic signatures that correlate with high Eg5 expression or reliance on Eg5 function could help predict which cancer indications are most likely to respond to this compound or other Eg5 inhibitors. nih.govresearchgate.nettandfonline.com The preclinical data showing effectiveness in taxol-resistant cell lines also suggests potential in overcoming existing treatment challenges in certain cancers. nih.gov

Investigating Novel Combination Strategies with Emerging Therapeutic Modalities

Preclinical data indicate that this compound can potentiate the effects of other therapies. evitachem.comnih.gov Combining this compound with existing or emerging therapeutic modalities represents a promising avenue for future research aimed at enhancing anti-tumor activity and potentially overcoming resistance mechanisms. Studies in neuroblastoma models, for instance, have shown that combining this compound with ALK inhibitors (ceritinib and lorlatinib) or the MEK1/2 inhibitor selumetinib (B1684332) resulted in a greater reduction in cell proliferation compared to the inhibitors alone, often showing additive effects. nih.gov

This suggests that combining Eg5 inhibition with therapies targeting specific signaling pathways or other critical cellular processes could lead to synergistic or additive anti-tumor effects. Future preclinical studies should explore combinations of this compound with other classes of anti-cancer agents, such as immunotherapy, targeted therapies beyond those already tested, and conventional chemotherapy, to identify combinations that yield superior efficacy with manageable preclinical toxicity profiles. researchgate.nettandfonline.comelsevier.esmdpi.com Understanding the molecular basis of these synergistic interactions is crucial for rational design of combination regimens.

Deepening Understanding of Resistance Mechanisms to Eg5 Inhibition in Preclinical Models

Resistance to cancer therapies is a major challenge, and understanding potential resistance mechanisms to Eg5 inhibitors like this compound in preclinical models is critical for developing strategies to overcome them. While specific resistance mechanisms to this compound are not extensively detailed in the provided snippets, research on other Eg5 inhibitors and antimitotic agents offers insights into potential pathways. tandfonline.comelsevier.es

Mechanisms of resistance to antimitotic drugs can involve alterations in the target protein (Eg5), changes in microtubule dynamics, activation of bypass pathways, or enhanced drug efflux. elsevier.esmdpi.commdpi.com For instance, mutations in Eg5 have been shown to confer resistance to some Eg5 inhibitors. tandfonline.com Future preclinical research with this compound should focus on developing or identifying resistant cell lines and investigating the underlying molecular changes using techniques such as genomic, transcriptomic, and proteomic analysis. researchgate.nettandfonline.com This will help in identifying biomarkers of resistance and developing strategies, such as combination therapies or next-generation inhibitors, to circumvent these mechanisms. elsevier.esmdpi.com

Development of Next-Generation Eg5 Inhibitors and Analogues of this compound

The development of next-generation Eg5 inhibitors, potentially building upon the structure and activity of this compound, is another important area for future research. While this compound is noted as an orally available Eg5 inhibitor, which is a distinguishing feature, the development of analogues could aim to improve potency, selectivity, pharmacokinetic properties, or the ability to overcome resistance mechanisms. 4sc.commedkoo.com4sc.com

Research into other Eg5 inhibitors has explored different chemical scaffolds and binding modes. researchgate.netresearchgate.netelsevier.es Future preclinical work could involve the synthesis and evaluation of novel compounds structurally related to this compound, as well as the exploration of entirely new chemical entities targeting Eg5. elsevier.esplos.org High-throughput screening and structure-based drug design could play a significant role in identifying compounds with improved profiles. researchgate.net The goal is to develop inhibitors that are more effective, less prone to resistance, and potentially have a better therapeutic index.

Advanced Preclinical Studies for Therapeutic Optimization and Efficacy Enhancement

Beyond identifying new indications and combinations, advanced preclinical studies are needed to optimize the therapeutic use of this compound and enhance its efficacy. This includes detailed pharmacokinetic and pharmacodynamic studies in relevant animal models to understand drug exposure, distribution, metabolism, and excretion, and how these relate to the observed anti-tumor effects. 4sc.com

Studies focusing on different dosing schedules and routes of administration in preclinical models can help determine optimal strategies for achieving sustained drug levels necessary for inhibiting Eg5, which is primarily expressed during mitosis. 4sc.comnih.govtechnologynetworks.com Given that mitosis is a relatively short phase of the cell cycle, continuous exposure to the inhibitor might be necessary for maximal effect, as suggested by clinical observations with this compound. 4sc.comnih.govtechnologynetworks.com Preclinical models that closely mimic the human tumor microenvironment and disease progression, such as patient-derived xenografts (PDX) and organoids, will be invaluable for more accurately predicting clinical responses and optimizing treatment strategies before moving to clinical trials. nih.govresearchgate.net Further investigation into pharmacodynamic biomarkers in these models can also help monitor target engagement and predict response. vulcanchem.comtechnologynetworks.com

Q & A

What is the mechanism of action of 4SC-205 as an Eg5 inhibitor, and how does its time-dependent inhibition influence experimental design in preclinical studies?

Answer:
this compound is a novel oral inhibitor of Eg5 kinesin spindle protein, which disrupts mitotic spindle formation, leading to mitotic arrest and apoptosis. Preclinical studies demonstrated that its anti-proliferative effects are time-dependent, requiring sustained exposure to induce apoptosis in both spindle assembly checkpoint (SAC)-deficient (e.g., H929, HT29) and SAC-proficient (e.g., HCT116, NCCIT) cell lines . Experimental design must account for exposure duration, using continuous dosing regimens in vitro and in vivo to model clinical pharmacokinetics. Western blot analysis of apoptosis markers (Noxa, Mcl-1, caspase-3) is critical for validating mechanism-driven endpoints .

How were dosing regimens optimized in Phase I trials for this compound, and what statistical methods addressed inter-patient variability in pharmacokinetic (PK) data?

Answer:
Phase I trials employed a 3+3 dose-escalation design to determine maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Three regimens were tested: once weekly (25–200 mg), twice weekly (50–100 mg), and continuous dosing (10–30 mg/day) over 21-day cycles . Population PK modeling and covariate analysis (e.g., bootstrap validation) were used to address variability in drug absorption and metabolism. Continuous dosing at 20 mg/day achieved sustained target inhibition with manageable toxicity, highlighting the need for longitudinal PK/PD modeling to optimize exposure .

What methodological challenges arise when reconciling preclinical data on this compound’s apoptosis induction with clinical outcomes in solid tumors?

Answer:
Preclinical models showed apoptosis via caspase-3 activation and Noxa upregulation, but clinical translation requires validation of surrogate biomarkers. Phase I trials incorporated M30/M65 serum cytokeratin-18 fragments and phospho-histone H3 (pH3) in skin biopsies to assess apoptosis and mitotic arrest . Discrepancies between in vitro efficacy and clinical response may stem from tumor heterogeneity, SAC proficiency, and stromal interactions. Researchers should integrate multi-omics profiling (e.g., RNA-seq of SAC-related genes) to stratify patients in future trials .

How can researchers address the "proliferation rate paradox" when designing dosing schedules for this compound?

Answer:
The paradox arises because human solid tumors have slower doubling times (~120 days) than preclinical models, necessitating prolonged target inhibition. Preclinical data revealed that intermittent dosing (e.g., once/twice weekly) failed to sustain Eg5 inhibition, whereas continuous dosing maintained efficacy . Clinical trials confirmed this: continuous 20 mg/day dosing achieved disease stabilization in refractory tumors. Methodologically, real-time PK monitoring and adaptive trial designs are recommended to balance exposure duration and toxicity .

What statistical frameworks are suitable for analyzing dose-response relationships in heterogeneous patient populations treated with this compound?

Answer:
Non-linear mixed-effects modeling (NLME) is ideal for analyzing sparse PK/PD data across dose cohorts. Bayesian hierarchical models can account for inter-patient variability in drug clearance and tumor proliferation rates. For efficacy endpoints, time-to-event analyses (e.g., Kaplan-Meier with log-rank tests) should be stratified by SAC status or Eg5 expression levels. Sensitivity analyses should evaluate robustness against missing data, common in Phase I trials .

How were contradictions in preclinical efficacy across SAC-proficient and deficient models resolved in clinical trial design?

Answer:
SAC-deficient cell lines (HT29, H929) showed higher sensitivity to this compound, but SAC-proficient models (HCT116) required longer exposure for apoptosis induction . To address this, clinical trials prioritized continuous dosing and included SAC-related biomarkers (e.g., BubR1 immunofluorescence). Researchers should use patient-derived xenografts (PDXs) with annotated SAC status to improve translational predictability in future studies .

What criteria should guide the selection of biomarkers for assessing this compound’s target engagement in early-phase trials?

Answer:
Biomarkers must be pharmacodynamically specific, measurable in accessible tissues (e.g., blood, skin), and correlate with clinical outcomes. For this compound, pH3 in skin biopsies served as a surrogate for mitotic arrest, while M30/M65 reflected tumor apoptosis . Fit-for-purpose validation (FFP) using LC-MS/MS or immunohistochemistry is essential. Collaborative frameworks (e.g., BEST guidelines) ensure biomarker reliability across institutions .

What experimental strategies can improve the predictive power of in vivo models for this compound’s efficacy?

Answer:
Use SAC-deficient PDX models or genetically engineered mouse models (GEMMs) with Eg5 overexpression to mimic clinical resistance patterns. Longitudinal imaging (e.g., MRI for tumor volume) and circulating tumor DNA (ctDNA) analysis enhance response monitoring. Co-clinical trials, where PDX models are studied in parallel with human trials, can identify biomarkers for patient stratification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.